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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable kinase inhibitors, (R)-
DRF053 dihydrochloride and roscovitine (seliciclib). Both compounds are potent, ATP-

competitive inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and

have garnered significant interest in cancer research. However, they exhibit distinct kinase

selectivity profiles and mechanisms of action that differentiate their potential therapeutic

applications.

Executive Summary
(R)-DRF053 dihydrochloride emerges as a potent dual inhibitor of both Casein Kinase 1

(CK1) and select Cyclin-Dependent Kinases (CDKs). In contrast, roscovitine (seliciclib) is a

more established and selective CDK inhibitor, with well-documented activity against CDK1,

CDK2, CDK5, CDK7, and CDK9. The dual-specificity of (R)-DRF053 suggests potential

applications in therapeutic areas where both CK1 and CDK pathways are implicated, such as

certain cancers and neurodegenerative diseases. Roscovitine has been extensively studied for

its pro-apoptotic and anti-proliferative effects in a wide range of cancer cell lines and has

undergone clinical trials.

Mechanism of Action
Both (R)-DRF053 dihydrochloride and roscovitine are small molecules that function as ATP-

competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, thereby
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preventing the phosphorylation of substrate proteins and blocking downstream signaling

pathways. This inhibition of kinase activity ultimately leads to cell cycle arrest and, in many

cancer cells, apoptosis.[1][2]
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Caption: ATP-Competitive Inhibition by (R)-DRF053 and Roscovitine.

Kinase Selectivity Profile
A key differentiator between the two compounds is their kinase selectivity. (R)-DRF053 is a

potent inhibitor of CK1 in the nanomolar range, in addition to its activity against CDKs.

Roscovitine, while highly selective for CDKs, does not significantly inhibit CK1.
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Kinase Target
(R)-DRF053
Dihydrochloride IC50

Roscovitine (Seliciclib)
IC50

CK1 14 nM[3] Not a primary target

CDK1/cyclin B 220 nM[3] 0.65 µM[4]

CDK2/cyclin E 93 - 290 nM[5] 0.1 µM[6]

CDK2/cyclin A Not Reported 0.7 µM[4]

CDK5/p25 80 nM[3] 0.16 µM[4]

CDK7/cyclin H 820 nM 0.49 µM[6]

CDK9/cyclin T Not Reported ~0.8 µM[7]

GSK3α/β 4.1 µM[3] Not a primary target

ERK1 Not Reported 34 µM[4]

ERK2 Not Reported 14 µM[4]

Cellular Activity
Both compounds have demonstrated anti-proliferative and pro-apoptotic activity in various

cancer cell lines. Roscovitine has been more extensively characterized in this regard.

Roscovitine (Seliciclib):

Induces apoptosis in a wide variety of tumor cell lines.[8]

Causes cell cycle arrest, often at the G1/S and G2/M phases.[4]

Down-regulates the anti-apoptotic protein Mcl-1.[8][9]

IC50 values for cytotoxicity in multiple myeloma cell lines range from 15 to 25 µM at 24

hours.[8] The average IC50 for proliferation inhibition across various mammalian cell lines is

approximately 16 µM.[4]

(R)-DRF053 Dihydrochloride:
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Inhibits amyloid-β production in N2A-APP695 cells, a model for Alzheimer's disease, likely

through its CK1 inhibition.[3]

As a potent inhibitor of CDK1 and CDK5, it is expected to induce cell cycle arrest and

apoptosis in a manner similar to roscovitine.
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Caption: Signaling pathway affected by CDK inhibitors.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory

concentration (IC50) of a test compound against a specific kinase.
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Objective: To quantify the potency of (R)-DRF053 dihydrochloride and roscovitine against

target kinases.

Materials:

Purified recombinant kinase (e.g., CDK2/cyclin E)

Kinase-specific substrate (e.g., Histone H1 for CDKs)

ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for non-radioactive

methods)

Kinase reaction buffer

Test compounds ((R)-DRF053 and roscovitine) dissolved in DMSO

96-well or 384-well plates

Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.

Add the diluted test compounds to the wells. Include a vehicle control (DMSO only).

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30

minutes).

Stop the reaction using a stop solution (e.g., EDTA).

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves

capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-
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radioactive assays, this can be done using methods like ELISA with a phosphospecific

antibody or by measuring ADP production.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a dose-response curve.
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Caption: Experimental workflow for a kinase inhibition assay.

Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on the metabolic activity of cells,

which is an indicator of cell viability.

Objective: To determine the cytotoxic or anti-proliferative effects of (R)-DRF053
dihydrochloride and roscovitine on cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well cell culture plates

Test compounds ((R)-DRF053 and roscovitine) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to attach

overnight.

Prepare serial dilutions of the test compounds in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment

control.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2

incubator.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time,

viable cells will convert the yellow MTT into purple formazan crystals.

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value by

plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion
(R)-DRF053 dihydrochloride and roscovitine (seliciclib) are both valuable tools for cancer

research, targeting the crucial cell cycle regulatory machinery. The primary distinction lies in
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their selectivity profiles. Roscovitine is a well-established, selective CDK inhibitor with a large

body of literature supporting its pro-apoptotic and anti-proliferative effects across numerous

cancer models. (R)-DRF053, on the other hand, presents a novel profile as a potent dual

inhibitor of CK1 and CDKs. This dual activity may offer therapeutic advantages in cancers

where both signaling pathways are dysregulated. Further head-to-head comparative studies

are warranted to fully elucidate their relative efficacy and potential for clinical development in

specific cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10768303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

